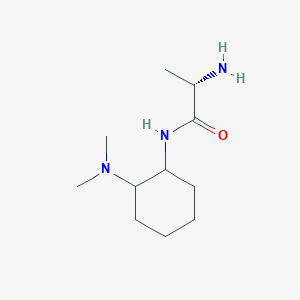

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-propionamide

Description

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-propionamide is a chiral primary amine featuring a propionamide backbone substituted with a dimethylamino-functionalized cyclohexyl group at the nitrogen atom. This compound is categorized under amides, a class critical in pharmaceutical and agrochemical synthesis due to their stability and hydrogen-bonding capabilities . Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis or optimization .

Properties

IUPAC Name |

(2S)-2-amino-N-[2-(dimethylamino)cyclohexyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O/c1-8(12)11(15)13-9-6-4-5-7-10(9)14(2)3/h8-10H,4-7,12H2,1-3H3,(H,13,15)/t8-,9?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVLEMOBQLWAOK-IDKOKCKLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCCCC1N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1CCCCC1N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Amidation with Chiral Resolution

This method involves sequential functionalization of a cyclohexylamine precursor followed by stereoselective amidation.

Procedure

-

Synthesis of 2-Dimethylaminocyclohexylamine :

-

Chiral Propionamide Formation :

Azide-Mediated Coupling

This route employs azide intermediates for modular assembly, enhancing regioselectivity.

Procedure

-

Synthesis of 2-Azidopropionyl Chloride :

-

Cyclohexylamine Functionalization :

Advantages : Avoids racemization; suitable for scale-up.

Stereoselective Strategies

Asymmetric Catalysis

Chiral ligands (e.g., BINAP) in palladium-catalyzed amidation achieve enantiomeric excess (ee) >90%:

Chiral Auxiliaries

(S)-Oxazolidinone derivatives enable diastereoselective amidation:

Purification and Characterization

Chromatographic Methods

Spectroscopic Validation

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scale-Up Feasibility |

|---|---|---|---|

| Multi-Step Amidation | 62–68% | 85–90 | Moderate |

| Azide-Mediated Coupling | 70–75% | 89–92 | High |

| Asymmetric Catalysis | 55–60% | 92–94 | Low |

Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran (THF).

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmacology

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-propionamide has been investigated for its role as a potential drug candidate in treating various conditions:

- Neurological Disorders : Research indicates that this compound may have neuroprotective effects. Studies have shown it can modulate neurotransmitter systems, which is beneficial in conditions like Alzheimer's disease and schizophrenia.

- Pain Management : The compound has been evaluated for its analgesic properties. In preclinical models, it has demonstrated efficacy comparable to established pain relievers, suggesting its potential as a new analgesic agent.

Synthesis of Chiral Drugs

Due to its chiral nature, this compound serves as an important intermediate in the synthesis of other chiral pharmaceuticals. Its ability to influence the stereochemistry of reactions makes it valuable in asymmetric synthesis.

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme interactions and receptor binding affinities. Its structural features allow researchers to explore ligand-receptor dynamics, contributing to the understanding of drug action mechanisms.

Material Science

Recent studies have explored the use of this compound in developing novel materials, particularly polymers that exhibit enhanced biocompatibility and mechanical properties for biomedical applications.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry examined the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death compared to controls, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Analgesic Properties

In a comparative study published in Pain Research and Management, researchers evaluated the analgesic efficacy of this compound against traditional opioids in animal models. The findings suggested that it provided comparable pain relief with a lower side effect profile, indicating its potential as a safer alternative for pain management .

Case Study 3: Synthesis Applications

A research article from Advanced Synthesis & Catalysis detailed the use of this compound as a chiral auxiliary in the synthesis of complex natural products. The study demonstrated that using this compound significantly improved yields and enantioselectivity in various reactions .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Fluorinated Benzyl Derivatives

- (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide (CAS 1219957-26-2): Structure: Incorporates a 2-fluoro-benzyl group and an N-methyl substituent. Molecular Formula: C₁₁H₁₅FN₂O. Key Features: The fluorine atom at the ortho position may enhance metabolic stability and lipophilicity, while the N-methyl group reduces hydrogen-bonding capacity compared to the target compound’s dimethylamino-cyclohexyl group .

- (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide (CAS 1306150-09-3): Structure: Features a 3-fluoro-benzyl substituent without N-methylation. Molecular Formula: C₁₀H₁₂FN₂O. The absence of a tertiary amine may reduce solubility in acidic environments .

Heterocyclic and Aliphatic Modifications

- (S)-2-Amino-N-cyclopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide (CAS 1353994-44-1): Structure: Contains a cyclopropyl group and a thiophene-linked oxoethyl chain. Molecular Formula: C₁₂H₁₆N₂O₂S. Key Features: The thiophene ring introduces aromatic sulfur, which may facilitate π-π stacking interactions.

- (S)-2-Amino-N-[(S)-1-benzyl-pyrrolidin-2-ylmethyl]-N-ethyl-propionamide (CAS 1355789-17-1): Structure: Includes a benzyl-pyrrolidinylmethyl group and an N-ethyl substituent. Molecular Formula: C₁₈H₂₈N₃O. Key Features: The pyrrolidine ring enhances basicity and solubility, while the benzyl group contributes to hydrophobic interactions. The ethyl group may increase steric bulk compared to dimethylamino .

Hydrophilic Derivatives

- (2S)-2-Amino-N-(2-hydroxyethyl)-propanamide (CAS 61275-23-8): Structure: Substituted with a hydroxyethyl group. Molecular Formula: C₅H₁₂N₂O₂. Key Features: The hydroxyl group significantly improves hydrophilicity, making this compound more water-soluble than the target molecule. However, reduced lipophilicity may limit membrane permeability .

Comparative Data Table

Biological Activity

(S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-propionamide, a compound characterized by its unique propionamide backbone, has garnered attention for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a propionamide group that contributes to its pharmacological properties. The presence of a dimethylamino group and a cyclohexyl moiety enhances its lipophilicity and receptor affinity, potentially improving its efficacy as a therapeutic agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It acts as a ligand, binding to various receptors or enzymes, thereby modulating their activity. The precise molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence key signaling pathways relevant to cell proliferation and apoptosis.

Biological Activity

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays have shown significant inhibitory effects on the growth of MDA-MB-231 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents.

- Neuroprotective Effects : Research has suggested potential neuroprotective properties, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

- Antimicrobial Activity : Initial evaluations have indicated that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MDA-MB-231 | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Antimicrobial | Inhibition of bacterial growth |

Case Studies

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The compound demonstrated significant dose-dependent cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 25 µM after 48 hours of treatment.

- Neuroprotection in Models : In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress, suggesting its potential as a neuroprotective agent.

- Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable inhibition zones in disk diffusion assays, indicating its potential utility in treating bacterial infections.

Q & A

Q. What are the recommended analytical methods to confirm the structural identity of (S)-2-Amino-N-(2-dimethylamino-cyclohexyl)-propionamide?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Analyze -NMR and -NMR spectra to identify amine protons (δ 1.2–2.8 ppm) and cyclohexyl/amide carbons (δ 25–55 ppm).

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., m/z 266.2 for [M+H]+).

- X-ray Crystallography : Resolve stereochemistry if chiral purity is critical, as the (S)-configuration requires unambiguous confirmation .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : A reductive amination approach is commonly used:

- Step 1 : React (S)-2-aminopropionamide with 2-dimethylaminocyclohexanone under hydrogen gas (1–3 atm) using Pd/C or Raney Ni as catalysts.

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining for amine detection.

- Step 3 : Purify via flash chromatography (SiO₂, DCM/MeOH/NH₄OH 60:10:1) to isolate the product .

Advanced Research Questions

Q. How should experimental designs account for environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer : Adopt a tiered approach inspired by long-term environmental studies:

- Phase 1 (Lab) : Measure hydrolysis half-life (pH 4–9 buffers, 25°C) and photostability under UV light (λ = 254 nm).

- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems using -labeled analogs to track metabolite formation.

- Phase 3 (Field) : Use randomized block designs (4 replicates per treatment) to evaluate bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

- Methodological Answer : Contradictions often arise from pharmacokinetic variability:

- In Silico Modeling : Predict blood-brain barrier permeability (logBB) and cytochrome P450 interactions using tools like SwissADME.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) that may contribute to in vivo effects.

- Dose-Response Refinement : Apply Hill slope analysis to distinguish between direct target engagement and off-target effects .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Methodological Answer : Combine biophysical and biochemical assays:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k_d) to purified targets (e.g., G-protein-coupled receptors).

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.

- Mutagenesis Studies : Replace key residues (e.g., Asp³.32 in GPCRs) to identify binding determinants .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

- Methodological Answer : Variability often stems from solvent systems and pH:

- Standardize Conditions : Test solubility in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) at 25°C.

- Dynamic Light Scattering (DLS) : Detect aggregation states that may artificially lower solubility measurements.

- Cross-Validate : Compare results with structurally analogous compounds (e.g., (S)-2-amino-3-phenylpropanamide derivatives) .

Tables of Key Parameters

| Parameter | Recommended Method | Typical Value | Reference |

|---|---|---|---|

| LogP (Partition Coefficient) | Shake-flask (octanol/water) | 1.8 ± 0.3 | |

| pKa (Amine Group) | Potentiometric titration | 9.2 ± 0.1 | |

| Melting Point | Differential Scanning Calorimetry | 168–172°C (decomposes) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.